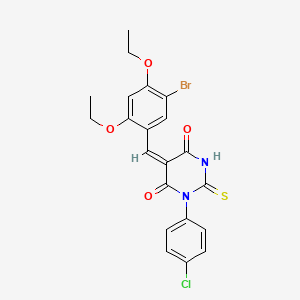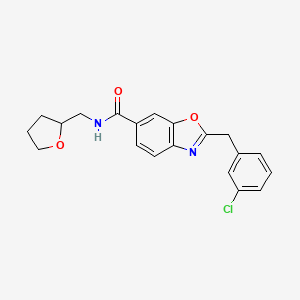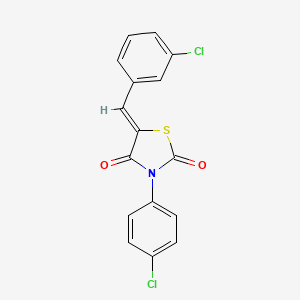![molecular formula C16H21FN2O3 B6103971 N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methoxypropanamide](/img/structure/B6103971.png)
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methoxypropanamide, also known as FPEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FPEP is a pyrrolidine derivative that has been synthesized through various methods.
作用機序
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methoxypropanamide acts as a selective dopamine D3 receptor antagonist, which means that it binds to dopamine D3 receptors and blocks their activity. This results in a decrease in dopamine release, which has been linked to the development of neurological disorders such as drug addiction and schizophrenia.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant effects on dopamine release and behavior. In animal studies, this compound has been found to reduce cocaine self-administration and reinstatement of cocaine-seeking behavior. This compound has also been found to reduce the symptoms of schizophrenia in animal models, including hyperactivity and cognitive deficits.
実験室実験の利点と制限
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methoxypropanamide has several advantages for lab experiments, including its selectivity for dopamine D3 receptors and its ability to cross the blood-brain barrier. However, this compound has a short half-life, which makes it difficult to use in long-term studies. Additionally, this compound has not yet been tested in humans, which limits its potential clinical applications.
将来の方向性
Future research on N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methoxypropanamide could focus on its potential applications in the treatment of drug addiction and schizophrenia. Additionally, further studies could investigate the effects of this compound on other neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder. Finally, research could focus on developing new methods for synthesizing this compound and improving its pharmacokinetic properties.
In conclusion, this compound is a pyrrolidine derivative that has potential applications in scientific research, particularly in the field of neuroscience. It acts as a selective dopamine D3 receptor antagonist and has been found to have significant effects on dopamine release and behavior. While this compound has several advantages for lab experiments, including its selectivity for dopamine D3 receptors and ability to cross the blood-brain barrier, its short half-life and lack of human studies limit its potential clinical applications. Future research could focus on its potential applications in the treatment of drug addiction and schizophrenia, as well as developing new methods for synthesizing this compound and improving its pharmacokinetic properties.
合成法
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methoxypropanamide has been synthesized through various methods, including the reaction of 4-fluorophenylethylamine with 3-methoxypropanoyl chloride in the presence of triethylamine and pyrrolidine. Another method involves the reaction of 4-fluorophenylethylamine with 3-methoxypropanoyl chloride in the presence of triethylamine and N-methylpyrrolidine. Both methods have resulted in the successful synthesis of this compound.
科学的研究の応用
N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methoxypropanamide has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective dopamine D3 receptor antagonist, which makes it a potential tool for studying the role of dopamine D3 receptors in various neurological disorders. This compound has also been found to have potential applications in the treatment of drug addiction and schizophrenia.
特性
IUPAC Name |
N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-3-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c1-22-9-7-15(20)18-14-10-16(21)19(11-14)8-6-12-2-4-13(17)5-3-12/h2-5,14H,6-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKKPNRESAAYBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NC1CC(=O)N(C1)CCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6103906.png)
![N-allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide](/img/structure/B6103909.png)
![2-methoxyethyl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6,11-tetraene-12-carboxylate](/img/structure/B6103910.png)
![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide](/img/structure/B6103916.png)



![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6103955.png)
![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B6103963.png)
![1-[4-(benzyloxy)benzyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6103969.png)
![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B6103991.png)
![4-[(2,6-dimethyl-4-morpholinyl)methyl]-N,N-dimethylaniline](/img/structure/B6103999.png)
![ethyl 4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6104015.png)